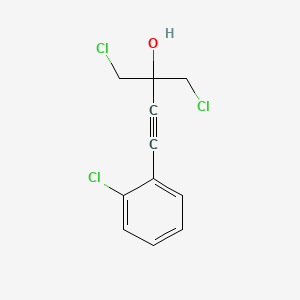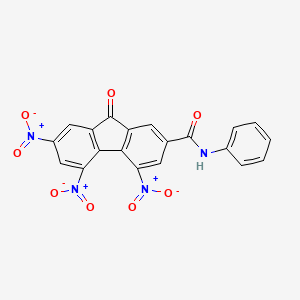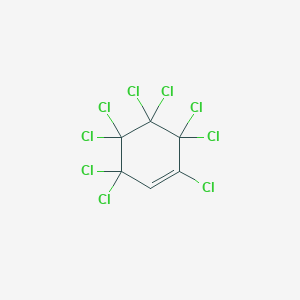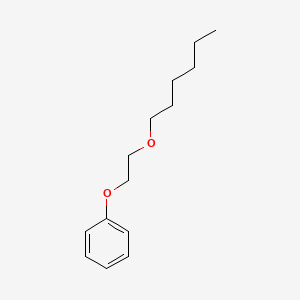
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of nonyl mercaptan with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include:
Reagents: Nonyl mercaptan, thiosemicarbazide
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and heat transfer
Purification steps: Including crystallization, filtration, and drying to obtain the pure compound
Quality control: Analytical techniques such as HPLC and NMR to ensure the purity and consistency of the product
化学反应分析
Types of Reactions
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Various alkyl or aryl-substituted thiadiazole derivatives
科学研究应用
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and lubricants.
作用机制
The mechanism of action of 5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active site and preventing substrate access.
Disrupt cell membranes: By integrating into the lipid bilayer and altering membrane fluidity.
Induce apoptosis: By activating specific signaling pathways that lead to programmed cell death.
相似化合物的比较
Similar Compounds
- 5-(Octylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(Decylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(Phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
5-(Nonylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its specific nonyl group, which imparts distinct physicochemical properties such as solubility and hydrophobicity
属性
CAS 编号 |
92506-21-3 |
|---|---|
分子式 |
C11H20N2S3 |
分子量 |
276.5 g/mol |
IUPAC 名称 |
5-nonylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H20N2S3/c1-2-3-4-5-6-7-8-9-15-11-13-12-10(14)16-11/h2-9H2,1H3,(H,12,14) |
InChI 键 |
DWPVQXYEZCAEHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCSC1=NNC(=S)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)

![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)




![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)

![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)
![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
